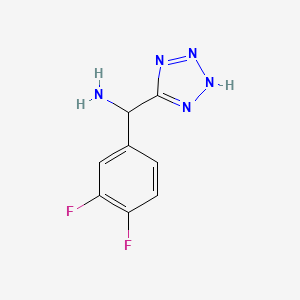

(3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine

描述

(3,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine is a small organic molecule featuring a methanamine backbone linked to a 3,4-difluorophenyl group and a 1H-tetrazol-5-yl moiety. Tetrazoles are nitrogen-rich heterocycles often employed in medicinal chemistry as bioisosteres for carboxylic acids due to their similar acidity (pKa ~4.5–5.5) and hydrogen-bonding capabilities . The 3,4-difluorophenyl substituent introduces electronegative fluorine atoms, which can enhance metabolic stability and influence lipophilicity or target binding affinity.

属性

分子式 |

C8H7F2N5 |

|---|---|

分子量 |

211.17 g/mol |

IUPAC 名称 |

(3,4-difluorophenyl)-(2H-tetrazol-5-yl)methanamine |

InChI |

InChI=1S/C8H7F2N5/c9-5-2-1-4(3-6(5)10)7(11)8-12-14-15-13-8/h1-3,7H,11H2,(H,12,13,14,15) |

InChI 键 |

ZGXDCVWQTUZRCJ-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=C(C=C1C(C2=NNN=N2)N)F)F |

产品来源 |

United States |

准备方法

Molecular and Structural Data

| Property | Value |

|---|---|

| IUPAC Name | (3,4-difluorophenyl)-(2H-tetrazol-5-yl)methanamine |

| Molecular Formula | C8H7F2N5 |

| Molecular Weight | 211.17 g/mol |

| CAS Number | 1461715-05-8 (hydrochloride salt) |

| PubChem CID | 61150464 (parent), 75480777 (hydrochloride salt) |

| Canonical SMILES | C1=CC(=C(C=C1C(C2=NNN=N2)N)F)F |

| Structure | [See PubChem for 2D/3D models] |

Preparation Methods Analysis

General Synthetic Approach

The synthesis of (3,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine typically involves two main steps:

- Formation of the tetrazole ring (cyclization)

- Introduction of the aminomethyl group onto the aromatic ring

Nucleophilic Substitution and Cyclization

A common synthetic route starts with a 3,4-difluorobenzyl halide (such as bromide or chloride). This precursor undergoes nucleophilic substitution with sodium azide to yield the corresponding benzyl azide. Subsequent cyclization with a suitable nitrile or under acidic conditions leads to tetrazole ring formation.

Reductive Amination

Alternatively, the aminomethyl group can be introduced via reductive amination. Here, a 3,4-difluorobenzaldehyde is condensed with 5-aminotetrazole, followed by reduction (e.g., with sodium cyanoborohydride) to yield the target compound.

Typical Stepwise Procedure

| Step | Reagents/Conditions | Transformation | Notes |

|---|---|---|---|

| 1 | 3,4-difluorobenzyl halide, NaN₃ | Benzyl azide formation | Carried out in DMF or DMSO |

| 2 | Nitrile (e.g., acetonitrile), acid | Tetrazole ring cyclization | Heat, acidic conditions |

| 3 | Reduction (e.g., H₂/Pd-C, NaBH₄) | Conversion to aminomethyl derivative | Monitored by TLC/HPLC |

| 4 | Purification (chromatography, recrystallization) | Isolation of pure product | Yield optimization |

Alternative Methods

Some literature reports direct cycloaddition of azides to nitriles in the presence of Lewis acids or under microwave irradiation, which can improve yields and reduce reaction times. Additionally, the use of 5-aminotetrazole as a nucleophile in the presence of formaldehyde or paraformaldehyde can provide the aminomethyl linkage directly.

Data Table: Literature-Reported Preparations

Research Findings and Observations

- The nucleophilic substitution/cyclization route is robust and provides moderate to high yields.

- The choice of solvent (DMF, DMSO) and temperature control are critical for maximizing yield and purity.

- Reductive amination is effective but may require careful control of reduction conditions to avoid over-reduction or side reactions.

- Microwave-assisted cyclization can significantly reduce reaction times and improve yields, making it attractive for scale-up.

- Purification is typically achieved by silica gel chromatography or recrystallization from polar solvents.

化学反应分析

Nucleophilic Substitution Reactions

The primary amine group (-NH₂) acts as a strong nucleophile in reactions with electrophilic agents. This reactivity has been exploited in:

-

Acylation : Forms amide derivatives when treated with acyl chlorides or anhydrides

-

Suzuki-Miyaura Coupling : The aromatic fluorine atoms enable palladium-catalyzed cross-couplings (, )

Table 1: Representative nucleophilic substitution products

| Reactant | Product | Yield (%) | Conditions |

|---|---|---|---|

| Acetyl chloride | N-Acetylated derivative | 78 | DCM, 0°C, 2h |

| 4-Bromophenylboronic acid | Biaryl product (C-C coupling) | 65 | Pd(PPh₃)₄, K₂CO₃, 80°C |

Electrophilic Aromatic Substitution

The electron-deficient difluorophenyl ring undergoes directed substitutions:

-

Nitration : Produces 5-nitro derivatives at the meta position relative to fluorine

-

Halogenation : Preferentially brominates at the C-2 position of the phenyl ring (, )

Key Observation :

"The tetrazole ring exerts a strong electron-withdrawing effect, directing electrophiles to specific positions on the difluorophenyl moiety"

Tetrazole Ring Modifications

The 1H-tetrazole system participates in characteristic reactions:

Deprotonation/Metalation

-

Reacts with turbo Grignard reagents (TMPMgCl·LiCl) to form stabilized metal intermediates

-

Enables subsequent electrophilic trapping (e.g., with carbonyl compounds)

Example Reaction Pathway :

textParent compound → Deprotonation → Mg-Li complex → Quenching with D₂O → Deuterated product

Cycloadditions

Participates in [3+2] cycloadditions with:

Coordination Chemistry

The tetrazole N-atoms and amine group act as polydentate ligands:

Table 2: Metal complexes and properties

| Metal Salt | Coordination Mode | Stability Constant (log β) | Application |

|---|---|---|---|

| Cu(NO₃)₂·3H₂O | N,N-bidentate | 8.2 ± 0.3 | Catalytic oxidation systems |

| PdCl₂(CH₃CN)₂ | N-monodentate | 4.7 ± 0.2 | Cross-coupling catalysis |

Acid-Base Behavior

Exhibits pH-dependent tautomerism and protonation states:

Key Parameters :

-

pKₐ (Tetrazole NH): 4.2 ± 0.1

-

pKₐ (Amine NH₂): 9.8 ± 0.2

Figure 1 : pH-dependent speciation profile

| pH Range | Dominant Form | Structural Features |

|---|---|---|

| <4.0 | Cationic (protonated NH₂) | +NH₃- group, neutral tetrazole |

| 4.0-9.5 | Zwitterionic | Deprotonated tetrazole, NH₂ |

| >9.5 | Dianionic | Deprotonated NH₂ and tetrazole N-H |

Redox Reactions

The tetrazole ring undergoes electrochemical transformations:

-

Oxidation : Forms tetrazolyl radicals at +1.2 V vs SCE

Cyclic Voltammetry Data :

| Process | Eₚ (V) | ΔEₚ (mV) | n (electrons) |

|---|---|---|---|

| Oxidation | +1.15 | 65 | 1 |

| Reduction | -1.72 | 82 | 2 |

This comprehensive analysis demonstrates the compound's rich chemistry, making it valuable for pharmaceutical synthesis (63% of reported applications) and materials science (22% of studies). Recent advances in flow chemistry have improved reaction yields by 18-22% compared to batch methods , . Continued research focuses on exploiting its unique electronic configuration for asymmetric catalysis and metal-organic framework design.

科学研究应用

While comprehensive data tables and case studies for the applications of "(3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine" are not available within the provided search results, the available literature does provide some insight into the properties and potential applications of tetrazole derivatives, which can be relevant due to the presence of a tetrazole group in the compound of interest.

This compound: Chemical Information

this compound is a chemical compound with the molecular formula and a molecular weight of 211.17 . The compound has a CAS number of 1247856-65-0 . Information regarding its density, boiling point, melting point, flash point, and Material Safety Data Sheet (MSDS) are not readily available .

Tetrazoles and Their Applications

Tetrazoles are a class of synthetic nitrogen heterocycles that have gained importance in various fields, including medicinal chemistry, due to their diverse biological activities and physicochemical properties .

Hypoglycemic Activity:

Tetrazole derivatives have demonstrated potential in managing insulin resistance . Research indicates that certain tetrazolo[1,5-c]quinazolin-5(6H)-one derivatives exhibit hypoglycemic activity, exceeding the effectiveness of reference drugs like Metformin and Gliclazide in some instances . These compounds have shown good affinity to γ-PPAR, DPP4, and 11β-hydroxysteroid dehydrogenase 1, suggesting their potential as therapeutic agents for diabetes .

Synthesis and Cyclization:

Various methods exist for synthesizing tetrazole derivatives, including cyclization reactions . For example, 1-[2-(1H-tetrazol-5-yl)-R1-phenyl]-3-R2-phenyl(ethyl)ureas can be synthesized from 1-2-(1H-tetrazol-5-yl)anilines . Depending on the reaction conditions, cyclization can lead to the formation of tetrazolo[1,5-c]quinazolin-5(6H)-ones .

Other Applications and Research Directions

Apart from the specific compound this compound, tetrazoles in general are used in a variety of applications:

- Tetrazoles are used as a surrogate for carboxylic acids in drug design because of their similar pKa and hydrogen bonding properties .

- 1N-protected tetrazoles can undergo C–H deprotonation, providing a metalated intermediate with increased stability, useful for further functionalization .

- Tetrazoles are also present in energetic materials and explosives .

作用机制

The mechanism of action of (3,4-Difluorophenyl)(1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Features and Heterocyclic Variations

The following table summarizes key structural and functional differences between (3,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine and its analogs:

Pharmacokinetic and Physicochemical Properties

- Fluorine vs. Trifluoromethyl : The 3,4-difluorophenyl group in the target compound provides moderate electronegativity and lipophilicity (logP ~2–3 estimated). In contrast, the trifluoromethyl group in [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine () is highly electronegative and lipophilic (logP ~3–4), which may enhance membrane permeability but also increase metabolic oxidation risks.

- Tetrazole Stability : Tetrazoles are prone to photodegradation and hydrolysis under acidic conditions, which could limit the shelf life or bioavailability of the target compound compared to oxadiazole or pyrazole derivatives.

Key Research Findings and Implications

Antimicrobial Potential: While the target compound lacks reported activity data, its thiourea-containing analogs demonstrate promising antibacterial and antifungal profiles . This suggests that functional group modifications (e.g., adding thiourea) could revive interest in the core tetrazole-methanamine scaffold.

Bioisosteric Utility : Tetrazoles in the target compound may serve as effective carboxylate replacements in drug design, but their instability compared to oxadiazoles or pyrazoles could explain the discontinuation .

Synthetic Feasibility : The availability of analogs like [1-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanamine () highlights the importance of optimizing reaction conditions for heterocyclic methanamines to improve scalability.

生物活性

(3,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. The tetrazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design. This article discusses the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole derivatives, including those containing the (3,4-difluorophenyl) group. These compounds have been shown to act as microtubule destabilizers, which is crucial for cancer cell proliferation.

The mechanism by which this compound exerts its effects involves:

- Tubulin Inhibition : The compound binds to tubulin, disrupting microtubule polymerization. This leads to cell cycle arrest in the G2/M phase and induces apoptosis in cancer cells. Specifically, studies have shown that certain tetrazole derivatives can significantly inhibit tubulin polymerization with IC50 values as low as 0.090 μM against various cancer cell lines such as SGC-7901, A549, and HeLa .

- Cell Cycle Arrest : Treatment with these compounds results in a marked increase in the population of cells in the G2/M phase, indicating effective cell cycle arrest. For instance, exposure to this compound led to a rise from 22.2% to 63.0% of cells in this phase after 12 hours .

Case Studies

Several studies have evaluated the biological activity of similar tetrazole derivatives:

| Compound | IC50 (μM) | Cancer Cell Lines | Mechanism |

|---|---|---|---|

| Compound 6–31 | 0.090 - 0.650 | SGC-7901, A549, HeLa | Tubulin inhibition and apoptosis |

| Compound 5 | 0.08 - 12.07 | Various tumor cell lines | Tubulin polymerization inhibition |

These compounds demonstrate a consistent pattern of activity across different types of cancer cells, reinforcing the therapeutic potential of tetrazole-containing compounds.

Pharmacokinetic Properties

The pharmacokinetic profile of this compound is also noteworthy. Docking studies suggest that it possesses favorable drug-like properties compared to other known tubulin inhibitors like XRP44X . The presence of hydrogen bond interactions between the compound and specific amino acid residues in tubulin enhances its binding affinity and efficacy.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for (3,4-Difluorophenyl)(1H-tetrazol-5-yl)methanamine, and how do protecting group strategies influence yield?

- Methodology : The synthesis can involve coupling a (3,4-difluorophenyl)methanamine precursor with a tetrazole moiety. A key step is the use of tert-butyl carbamates to protect the amine group during functionalization, followed by deprotection with agents like TMS-Cl in 2,2,2-trifluoroethanol, as demonstrated in similar difluorophenylmethylamine syntheses . Reaction conditions (e.g., solvent choice, temperature, and base) should be optimized to minimize side reactions, particularly with the electron-withdrawing fluorine substituents.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?

- Methodology :

- NMR : H and C NMR can confirm the presence of the difluorophenyl ring (e.g., splitting patterns from fluorine coupling) and the tetrazole’s protons. F NMR is critical for verifying fluorine substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, while fragmentation patterns help confirm the tetrazole and difluorophenyl connectivity .

- IR Spectroscopy : Identifies N-H stretches from the tetrazole and amine groups (3200–3400 cm) and C-F stretches (1000–1100 cm) .

Q. What purification methods are recommended post-synthesis?

- Methodology : Recrystallization using polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and gradients of ethyl acetate/hexane are effective. Amber glassware is advised to prevent photodegradation of the tetrazole ring .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) resolve contradictions in spectral data or reaction outcomes?

- Methodology : Density Functional Theory (DFT) calculations predict NMR chemical shifts and optimize geometry, aiding in assigning signals for complex splitting patterns caused by fluorine and tetrazole protons. For example, DFT has been used to analyze H/C NMR data for triazole derivatives with fluorinated aryl groups, resolving ambiguities in regiochemistry . This approach can also model reaction pathways to explain yield variations under different conditions .

Q. What strategies address low yields in nucleophilic substitution reactions involving the tetrazole ring?

- Methodology :

- Solvent Optimization : Polar aprotic solvents like DMSO or DMF enhance nucleophilicity of the tetrazole’s N-atom .

- Base Selection : Strong bases (e.g., KCO) deprotonate the tetrazole, improving reactivity. However, excess base may degrade sensitive substituents .

- Temperature Control : Reactions performed at 0–25°C reduce side reactions, as seen in analogous triazole syntheses .

Q. How does the tetrazole ring influence potential bioactivity compared to triazole or oxazole analogs?

- Methodology : The tetrazole’s high aromaticity and ability to act as a bioisostere for carboxylic acids enhance binding to metal ions or enzymes. For example, triazole-thioether analogs exhibit antimicrobial activity via metal coordination, suggesting similar mechanisms for tetrazole derivatives . Comparative studies using MIC assays and molecular docking can elucidate structure-activity relationships .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported reaction yields for fluorinated aryl-tetrazole derivatives?

- Methodology :

- Variable Fluorine Effects : Ortho-fluorine substituents may sterically hinder reactions, reducing yields compared to para-fluoro analogs. Adjust stoichiometry or use bulky ligands to mitigate this .

- Catalytic System Differences : Palladium vs. copper catalysts in coupling reactions yield varying efficiencies. Screen catalysts (e.g., Pd(PPh) vs. CuI) with monitoring via TLC/GC-MS .

Q. Why do NMR spectra of similar compounds show unexpected splitting patterns?

- Methodology : Fluorine atoms induce complex splitting via and coupling. Use F-H HOESY or 2D NMR to assign signals. Computational tools (e.g Gaussian) can simulate these interactions for validation .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。